6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile
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Overview
Description
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring substituted with a bromophenyl group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Primary amine
Substitution: Various substituted aromatic compounds
Scientific Research Applications
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carboxamide
- 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carboxylic acid
Uniqueness
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61380-87-8 |
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Molecular Formula |
C13H8BrNO2S |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8BrNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3 |
InChI Key |
QLIZWGWIQMJGMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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